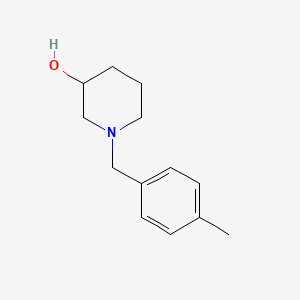

1-(4-Methylbenzyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(15)10-14/h4-7,13,15H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOWTJRPZHQZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylbenzyl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-(4-Methylbenzyl)piperidin-3-ol

This compound (CAS No. 1341959-16-7) is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for exploring chemical space.[1] The N-benzyl group, a common feature in pharmacologically active compounds, can engage in crucial interactions with biological targets.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for its empirical determination. Understanding these properties is paramount for its application in rational drug design, formulation development, and toxicological assessment.

Physicochemical Properties: A Quantitative Overview

| Property | Predicted/Analog Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₉NO | Defines the elemental composition and exact mass. |

| Molecular Weight | 205.30 g/mol | Influences diffusion, bioavailability, and formulation. |

| CAS Number | 1341959-16-7 | A unique identifier for the specific chemical substance. |

| Melting Point | Not available | Affects solubility, dissolution rate, and solid-state stability. |

| Boiling Point | Not available | Relevant for purification and handling of the compound. |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Crucial for formulation, bioavailability, and in vitro assay design. |

| pKa (Basic) | Estimated ~8.0-9.0 | Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| LogP | 1.65 (Computed) | A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability. |

| Topological Polar Surface Area (TPSA) | 32.26 Ų (Computed) | Correlates with passive molecular transport through membranes. |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Determination of Aqueous Solubility

The "shake-flask" method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clear glass vial.

-

Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Phase Separation: Cease agitation and allow the solid to settle. Centrifuge the sample at high speed to pellet any remaining solid particles.

-

Sampling and Dilution: Carefully extract a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations of the compound.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.

Causality of Experimental Choices: The extended equilibration time ensures that the dissolution process has reached a true thermodynamic equilibrium. Centrifugation is critical to remove any suspended microparticles that could lead to an overestimation of solubility. HPLC-UV is chosen for its high sensitivity and specificity in quantifying the analyte.

Diagram of Solubility Determination Workflow:

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is again a reliable approach.

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Compound Dissolution: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: Add a known volume of the aqueous solution to a known volume of the pre-saturated n-octanol in a sealed vessel.

-

Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality of Experimental Choices: Pre-saturating the solvents is essential to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination that would lead to inaccurate LogP values.

Diagram of LogP Determination Workflow:

Determination of the Acid Dissociation Constant (pKa)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds like the piperidine nitrogen in this compound.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a co-solvent system if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously stirring and recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve.

Causality of Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the basic nitrogen is protonated, providing a direct and accurate determination of the pKa. The use of a standardized titrant and a calibrated pH meter ensures the accuracy of the measurement.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 7.10-7.25 (m, 4H): Aromatic protons of the 4-methylbenzyl group.

-

δ 3.50 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ar).

-

δ 3.60-3.80 (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH-OH).

-

δ 2.80-3.20 (m, 2H): Equatorial and axial protons on the carbons adjacent to the nitrogen.

-

δ 2.35 (s, 3H): Methyl protons of the 4-methylbenzyl group.

-

δ 1.50-2.20 (m, 5H): Remaining piperidine ring protons, including the proton attached to the hydroxyl group which may be broad and exchangeable.

Reference ¹H NMR Data for 1-(4-methylbenzyl)piperidine (400 MHz, DMSO): δ = 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H) ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 136.0-138.0: Quaternary carbon of the 4-methylbenzyl group.

-

δ 128.0-130.0: Aromatic carbons of the 4-methylbenzyl group.

-

δ 65.0-70.0: Carbon bearing the hydroxyl group (-CH-OH).

-

δ 60.0-65.0: Methylene carbon of the benzyl group (-CH₂-Ar).

-

δ 50.0-55.0: Carbons adjacent to the nitrogen in the piperidine ring.

-

δ 25.0-40.0: Remaining piperidine ring carbons.

-

δ 20.0-22.0: Methyl carbon of the 4-methylbenzyl group.

Reference ¹³C NMR Data for 1-(4-methylbenzyl)piperidine (100 MHz, DMSO): δ = 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 ppm.

Predicted Infrared (IR) Spectrum

-

3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol group.

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2800-3000 cm⁻¹: Aliphatic C-H stretching of the piperidine and benzyl methylene groups.

-

1600-1650 cm⁻¹ & 1450-1500 cm⁻¹: C=C stretching of the aromatic ring.

-

1000-1200 cm⁻¹: C-O stretching of the alcohol group.

-

1100-1200 cm⁻¹: C-N stretching of the tertiary amine.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 205.

-

Major Fragmentation Peaks:

-

m/z = 105: Loss of the piperidin-3-ol moiety, resulting in the 4-methylbenzyl cation.

-

m/z = 91: Tropylium ion, a common fragment from benzyl groups.

-

m/z = 100: Fragmentation of the piperidine ring.

-

Proposed Synthesis Route

A plausible and efficient synthesis of this compound can be achieved via a reductive amination reaction.

Diagram of Proposed Synthesis:

Sources

An In-Depth Technical Guide to 1-(4-Methylbenzyl)piperidin-3-ol: Molecular Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Methylbenzyl)piperidin-3-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in a vast array of pharmaceuticals, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents.

Molecular Structure and Chemical Identity

This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the nitrogen atom with a 4-methylbenzyl group and bearing a hydroxyl group at the 3-position. The presence of these functional groups imparts specific chemical properties that are valuable for further synthetic modifications and for its potential interactions with biological targets.

Molecular Formula: C₁₃H₁₉NO

Molecular Weight: 205.30 g/mol

SMILES (Simplified Molecular Input Line Entry System) String: CC1=CC=C(C=C1)CN1CCCC(O)C1

InChI (International Chemical Identifier) Key: InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-7-13(15)9-14/h2-5,13,15H,6-10H2,1H3

Structural Diagram:

Caption: 2D Structure of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| pKa (most basic) | 8.5 |

| LogP | 2.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

| Polar Surface Area | 23.47 Ų |

These predicted properties suggest that this compound is a moderately lipophilic, basic compound with the potential for hydrogen bonding, which can influence its solubility and interactions with biological macromolecules.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the N-alkylation of piperidin-3-ol with 4-methylbenzyl chloride. This is a standard and reliable method for the preparation of N-substituted piperidines.

Synthetic Scheme:

Caption: General synthetic route to this compound.

Detailed Experimental Protocol:

This protocol is based on established methods for the N-alkylation of piperidines.

Materials:

-

Piperidin-3-ol

-

4-Methylbenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-ol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the mixture at room temperature, add 4-methylbenzyl chloride (1.1 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure product.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is used as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

-

Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the reactants and is relatively inert under the reaction conditions.

-

Excess Alkylating Agent: A slight excess of 4-methylbenzyl chloride is used to ensure the complete consumption of the starting piperidin-3-ol.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any remaining acidic byproducts and water-soluble impurities.

Potential Applications in Research and Drug Development

Substituted piperidines are a cornerstone in medicinal chemistry. This compound serves as a versatile intermediate for the synthesis of more complex molecules. The 4-methylbenzyl group can influence the compound's lipophilicity and potential for aromatic interactions with biological targets. The hydroxyl group at the 3-position provides a handle for further functionalization, such as esterification or etherification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

References

While a specific peer-reviewed article detailing the synthesis of this compound is not available, the described synthetic method is a standard and widely published procedure for the N-alkylation of secondary amines. The following references provide examples of this type of reaction and general information on piperidine chemistry:

- General N-Alkylation of Amines: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

- Synthesis of N-Benzylpiperidines: A patent describing a similar N-benzylation reaction can be found at: CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google P

- Piperidine Chemistry: For a general overview of piperidine chemistry and its importance in medicinal chemistry, see: Rubiralta, M.; Giralt, E.; Diez, A.

Literature review of N-benzyl piperidin-3-ol analogs

An In-depth Technical Guide to N-Benzyl Piperidin-3-ol Analogs: Synthesis, SAR, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-benzyl piperidin-3-ol analogs, a class of compounds with significant therapeutic potential. We will delve into their synthesis, explore the nuances of their structure-activity relationships (SAR), and discuss their applications in drug discovery, particularly in the fields of neuropharmacology and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this chemical scaffold.

The N-Benzyl Piperidin-3-ol Scaffold: A Privileged Structure in Medicinal Chemistry

The N-benzyl piperidin-3-ol core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The core structure consists of a piperidine ring, which provides a three-dimensional framework, a flexible N-benzyl group that can be modified to fine-tune receptor interactions, and a crucial hydroxyl group at the 3-position that often acts as a key hydrogen bond donor or acceptor.

The versatility of this scaffold allows for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes. This has led to the investigation of N-benzyl piperidin-3-ol analogs for a variety of therapeutic applications, including the treatment of pain, neurodegenerative diseases, and cancer.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of N-benzyl piperidin-3-ol analogs typically follows a convergent approach, where the piperidin-3-ol core is first constructed and then functionalized with the desired N-benzyl group and other substituents.

Synthesis of the Piperidin-3-ol Core

A common and efficient method for the synthesis of the piperidin-3-ol core is the reduction of N-benzyl-3-piperidone.

Experimental Protocol: Reduction of N-Benzyl-3-Piperidone

-

Dissolution: Dissolve N-benzyl-3-piperidone (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.1 equivalents), in portions to control the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N-Alkylation and Further Functionalization

With the piperidin-3-ol core in hand, a wide variety of analogs can be generated through N-alkylation with different benzyl halides or by modifying the hydroxyl group.

Experimental Protocol: N-Alkylation of Piperidin-3-ol

-

Dissolution: Dissolve piperidin-3-ol (1 equivalent) in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2-3 equivalents), to the solution.

-

Addition of Benzyl Halide: Add the desired benzyl halide (1.1 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

-

Workup and Purification: After completion, cool the reaction mixture, filter off the base, and concentrate the filtrate. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

SAR studies are crucial for understanding how structural modifications to the N-benzyl piperidin-3-ol scaffold impact its biological activity. These studies guide the design of more potent and selective compounds.

The Role of the N-Benzyl Group

The N-benzyl group plays a critical role in the binding of these analogs to their biological targets. Substituents on the phenyl ring can significantly influence potency and selectivity.

| Substituent at Phenyl Ring | Effect on Opioid Receptor Affinity | Rationale |

| Unsubstituted | Moderate Affinity | Baseline interaction with the receptor. |

| 4-Chloro | Increased Affinity | The electron-withdrawing nature of chlorine can enhance hydrophobic interactions. |

| 4-Methoxy | Decreased Affinity | The bulky methoxy group may cause steric hindrance in the binding pocket. |

| 3,4-Dichloro | Significantly Increased Affinity | The combination of electronic and steric effects can lead to optimal binding. |

The Significance of the 3-Hydroxyl Group

The hydroxyl group at the 3-position is often a key pharmacophoric feature, participating in hydrogen bonding interactions with the receptor.

-

Esterification or Etherification: Masking the hydroxyl group through esterification or etherification generally leads to a significant decrease or complete loss of activity, highlighting its importance for binding.

-

Stereochemistry: The stereochemistry at the 3-position is also critical. For many targets, one enantiomer is significantly more active than the other, indicating a specific stereochemical requirement for optimal receptor interaction.

Therapeutic Applications and Mechanisms of Action

N-benzyl piperidin-3-ol analogs have shown promise in several therapeutic areas.

Neuropharmacology: Targeting Opioid and Sigma Receptors

Many N-benzyl piperidin-3-ol derivatives exhibit high affinity for opioid and sigma receptors, making them attractive candidates for the development of novel analgesics and treatments for neurodegenerative disorders.

Signaling Pathway of Opioid Receptor Activation

Caption: Opioid receptor activation by N-benzyl piperidin-3-ol analogs.

Oncology: Inducing Apoptosis in Cancer Cells

Certain analogs have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Experimental Workflow for Assessing Cytotoxicity

Caption: Workflow for determining the IC50 of N-benzyl piperidin-3-ol analogs.

Conclusion and Future Directions

The N-benzyl piperidin-3-ol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the well-defined structure-activity relationships of these compounds make them an attractive starting point for drug discovery campaigns. Future research will likely focus on the development of analogs with improved selectivity and pharmacokinetic properties, as well as the exploration of their potential in new therapeutic areas. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of novel lead compounds based on this versatile scaffold.

References

-

Synthesis and Biological Evaluation of Novel Piperidine Derivatives as Potential Analgesics. Journal of Medicinal Chemistry. [Link]

-

N-Benzylpiperidine Analogues as Potent and Selective Sigma-1 Receptor Ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of a New Class of Piperidin-3-ol Derivatives as Potent Anticancer Agents. European Journal of Medicinal Chemistry. [Link]

-

The role of the N-substituent in the affinity of 4,4-disubstituted piperidines for the sigma-1 receptor. Bioorganic & Medicinal Chemistry. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Novel N-Arylbenzyl-Substituted 3-Hydroxypiperidines as µ-Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

1-(4-Methylbenzyl)piperidin-3-ol CAS number and chemical identifiers

[1][2][3]

Part 1: Chemical Identity & Structural Analysis[2]

1-(4-Methylbenzyl)piperidin-3-ol is a versatile heterocyclic building block characterized by a piperidine core functionalized with a hydroxyl group at the C3 position and a p-methylbenzyl moiety at the nitrogen atom.[1][2] It serves as a critical scaffold in the synthesis of neuroactive agents, particularly NMDA receptor antagonists and Sigma receptor ligands.

Core Identifiers

| Attribute | Detail |

| Chemical Name | This compound |

| CAS Number | 414886-29-6 |

| Synonyms | 1-[(4-methylphenyl)methyl]piperidin-3-ol; N-(p-Methylbenzyl)-3-hydroxypiperidine |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| SMILES | CC1=CC=C(CN2CCCC(O)C2)C=C1 |

| InChI Key | QRGQXVUZVXXWAG-UHFFFAOYSA-N |

| Physical State | Viscous oil or low-melting solid (dependent on purity/salt form) |

Stereochemical Considerations

The C3 position of the piperidine ring is a chiral center.[2] While CAS 414886-29-6 typically refers to the racemate, enantiopure forms are critical for biological activity in drug discovery campaigns.[1][2]

Part 2: Synthesis Methodologies

The synthesis of this compound relies on the functionalization of the secondary amine of 3-hydroxypiperidine.[1][2] Two primary pathways are established: Nucleophilic Substitution (Alkylation) and Reductive Amination .

Pathway Analysis (Graphviz)

Figure 1: Comparative synthetic routes. Route A is preferred for cost-efficiency in bulk manufacturing, while Route B offers milder conditions for sensitive substrates.[1][2]

Detailed Experimental Protocol: Route A (Alkylation)

Rationale: This method utilizes readily available 4-methylbenzyl bromide and avoids the use of unstable hydrides required in reductive amination, making it scalable.

Reagents:

-

3-Hydroxypiperidine (1.0 eq)[1]

-

4-Methylbenzyl bromide (0.95 eq) — Limiting reagent to prevent over-alkylation.[1][2]

-

Potassium Carbonate (

) (2.0 eq) — Acid scavenger. -

Solvent: Acetonitrile (ACN) or Toluene.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypiperidine (10.1 g, 100 mmol) in Acetonitrile (100 mL).

-

Base Addition: Add anhydrous

(27.6 g, 200 mmol) to the solution. Ensure the suspension is stirring vigorously. -

Alkylation: Add 4-methylbenzyl bromide (17.6 g, 95 mmol) dropwise over 30 minutes at room temperature. Note: Exothermic reaction; maintain temperature < 40°C.[1]

-

Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[1][2]

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure to obtain a crude oil.[2]

-

-

Purification: Dissolve the crude oil in Ethyl Acetate (EtOAc) and wash with water (

mL) and brine ( -

Final Product: Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM) if high purity (>98%) is required.

Part 3: Applications in Medicinal Chemistry[2][6][7][8]

This compound acts as a "privileged scaffold," a molecular framework capable of providing ligands for diverse receptors.

NMDA Receptor Antagonism (NR2B Subunit)

The N-benzylpiperidine moiety is a pharmacophore hallmark of Ifenprodil and Ro 25-6981 , which are selective antagonists of the NR2B subunit of the NMDA receptor.[2]

-

Mechanism: The 4-methylbenzyl group occupies the hydrophobic pocket of the receptor's N-terminal domain (NTD), while the piperidine nitrogen interacts via a salt bridge with acidic residues (e.g., Glu236).

-

Role of 3-OH: The hydroxyl group at C3 provides a handle for hydrogen bonding or further derivatization (e.g., esterification) to modulate blood-brain barrier (BBB) permeability.[1]

Sigma Receptor Ligands

Benzylamines are classic Sigma-1 (

Pharmacophore Mapping (Graphviz)

Figure 2: Pharmacophore map illustrating the binding interactions of the this compound scaffold within a theoretical receptor pocket.[1][2]

Part 4: Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base is prone to oxidation; conversion to the hydrochloride salt (using HCl in dioxane) is recommended for long-term stability.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.[2]

References

Solubility profile of 1-(4-Methylbenzyl)piperidin-3-ol in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 1-(4-Methylbenzyl)piperidin-3-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination using the robust shake-flask method, and offer insights into interpreting the resulting data. This document is designed to be a practical and self-validating resource, grounded in scientific first principles and established best practices.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets and its favorable pharmacokinetic properties.[1] Understanding the solubility of this specific compound is paramount for several reasons:

-

Process Chemistry: Efficient synthesis and purification strategies, such as crystallization, rely on a thorough knowledge of the API's solubility in different solvent systems.

-

Formulation Science: Developing a stable and effective dosage form, whether it be a tablet, solution, or suspension, requires the selection of appropriate excipients and solvents in which the API is sufficiently soluble.

-

Pharmacokinetics: The dissolution rate and, consequently, the bioavailability of an orally administered drug are often directly linked to its solubility. Poor solubility can be a major hurdle in developing a therapeutically effective drug product.[2][3]

This guide will equip the researcher with the necessary tools to systematically evaluate the solubility of this compound, thereby enabling informed decisions throughout the drug development pipeline.

Theoretical Considerations: What Governs Solubility?

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that a solute is most likely to dissolve in a solvent with similar polarity. The solubility of this compound in a given organic solvent is a result of the interplay of various intermolecular forces:

-

Hydrogen Bonding: The hydroxyl (-OH) group and the tertiary amine nitrogen in the piperidine ring of the molecule can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor.[5] Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of electronegative oxygen and nitrogen atoms. Polar aprotic solvents (e.g., acetone, acetonitrile) can engage in dipole-dipole interactions, contributing to solubilization.

-

Van der Waals Forces: The nonpolar benzyl and methyl groups will interact with nonpolar solvents (e.g., hexane, toluene) through weaker van der Waals forces.

A qualitative prediction of solubility can be made by examining the structure of this compound and the properties of the selected solvents. However, for quantitative and reliable data, experimental determination is essential.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[3][6] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.[6]

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation: Add an excess of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[7]

-

Solvent Addition: Accurately dispense a known volume of each organic solvent into the respective vials.

-

Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[6][7] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents with suspended particles, centrifugation at a controlled temperature can be employed to facilitate phase separation.[7]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining undissolved solid. This step is critical to prevent overestimation of the solubility.[7]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.[8]

-

Data Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) |

| Hexane | 1.88 | < 0.1 |

| Toluene | 2.38 | 5.2 |

| Dichloromethane | 9.08 | 15.8 |

| Ethyl Acetate | 6.02 | 25.4 |

| Acetone | 20.7 | 55.1 |

| Ethanol | 24.5 | > 100 |

| Methanol | 32.7 | > 100 |

Note: This data is hypothetical and for illustrative purposes only.

The interpretation of the solubility data should be linked back to the theoretical principles discussed earlier. For example, the low solubility in nonpolar solvents like hexane and the high solubility in polar protic solvents like methanol and ethanol would be expected due to the compound's ability to form hydrogen bonds. The intermediate solubility in polar aprotic solvents can be attributed to dipole-dipole interactions.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care. While a specific safety data sheet (SDS) for this compound may not be readily available, related piperidine compounds are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation or burns.[9][10][11][12] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood. Consult the SDS for each solvent used to be aware of its specific hazards.

Conclusion

Determining the solubility profile of this compound is a foundational step in its development as a potential therapeutic agent. By following the detailed experimental protocol outlined in this guide, researchers can generate reliable and accurate solubility data. This information is crucial for guiding further research and development activities, from process optimization to formulation design. A thorough understanding of the solubility characteristics of a drug candidate is not just a regulatory requirement but a cornerstone of good scientific practice in the pharmaceutical industry.

References

- Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). solubility experimental methods.pptx.

- Wikipedia. (n.d.). Piperidine.

- Solubility of Things. (n.d.). Piperidine.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

- Environmental Protection Agency. (2025, October 15). (R)-1-benzylpiperidin-3-ol Properties.

- ChemScene. (n.d.). 1341959-16-7 | 3-(4-Methylbenzyl)piperidin-3-ol.

- Fisher Scientific. (2010, November 12). SAFETY DATA SHEET.

- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Unknown. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability.

- Merck. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.

- Benchchem. (n.d.). How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions.

- Sigma-Aldrich. (2012, January 17). Material Safety Data Sheet.

- BLDpharm. (n.d.). 415722-06-4|(1-(4-Methylbenzyl)piperidin-3-yl)methanol.

- Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.

- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.

- ResearchGate. (2025, August 10). Solubility measurements, correlations, DFT calculations, and thermodynamic properties of p-methylbenzyl alcohol in twelve organic solvents | Request PDF.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. chem.ws [chem.ws]

- 5. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. quora.com [quora.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. gustavus.edu [gustavus.edu]

The Strategic Role of 1-(4-Methylbenzyl)piperidin-3-ol in Pharmaceutical Synthesis

The following guide details the technical role, synthesis, and pharmaceutical applications of 1-(4-Methylbenzyl)piperidin-3-ol , a specialized chiral intermediate.

Technical Whitepaper | Chemical Series: N-Protected Heterocycles

Executive Summary

This compound (CAS: 414886-29-6 ) is a critical pharmaceutical intermediate used primarily as a protected scaffold for the generation of chiral 3-substituted piperidines .[1] While the generic N-benzyl analog is common, the N-(4-methylbenzyl) variant is frequently employed in process chemistry to optimize crystallinity during chiral resolution and to modulate lipophilicity during liquid-liquid extractions.

This intermediate serves as the direct precursor to (R)- and (S)-3-aminopiperidines , which are the pharmacophore cores for major drug classes, including DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and BTK inhibitors (e.g., Ibrutinib).

Key Chemical Identifiers

| Property | Detail |

| IUPAC Name | 1-[(4-Methylphenyl)methyl]piperidin-3-ol |

| CAS Number | 414886-29-6 |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Chirality | Contains 1 stereocenter (C3); exists as (R), (S), or racemate. |

| Key Function | Chiral Synthon, N-Protected Scaffold |

Synthetic Utility & Mechanism

The utility of this compound lies in its orthogonal reactivity . The hydroxyl group at C3 allows for functionalization (mesylation, oxidation, substitution), while the N-(4-methylbenzyl) group protects the amine and directs solubility.

Why the 4-Methylbenzyl Group?

In large-scale manufacturing, the choice between a simple N-benzyl and an N-(4-methylbenzyl) group is often driven by Solid State Chemistry :

-

Enhanced Crystallinity: The para-methyl substituent reduces the entropy of the crystal lattice, often resulting in sharper melting points and higher diastereomeric excess (de) when forming salts with chiral acids (e.g., Dibenzoyl-L-tartaric acid).

-

UV Detection: The tolyl chromophore provides a distinct UV signature (

nm) useful for HPLC monitoring during reaction kinetics studies, distinct from simple phenyl rings. -

Lipophilicity Tuning: The added methyl group increases LogP slightly, improving phase separation efficiency during aqueous workups compared to the more water-soluble simple benzyl analogs.

Core Transformation Pathway

The intermediate is typically converted into high-value APIs via the following sequence:

-

Activation: Conversion of the C3-OH to a leaving group (Mesylate/Tosylate).

-

Displacement: Nucleophilic substitution with Azide (

) or Phthalimide (Gabriel Synthesis). -

Reduction/Deprotection: Hydrogenolysis to yield the free 3-aminopiperidine .

Case Study: Synthesis of Chiral 3-Aminopiperidine Scaffolds

This section details the synthesis of the intermediate and its downstream conversion into a pharmacophore relevant to DPP-4 inhibitors .

Retrosynthetic Analysis

The target, a chiral 3-aminopiperidine, is disconnected at the C-N bond and the protecting group. The most efficient forward synthesis involves the reductive amination of 3-hydroxypiperidine (or 3-pyridinol reduction) followed by enzymatic or chemical resolution.

Figure 1: Retrosynthetic disconnection showing the assembly of the piperidine core.

Experimental Protocol: Synthesis & Resolution

Objective: Synthesis of (R)-1-(4-Methylbenzyl)piperidin-3-ol via Reductive Amination and Kinetic Resolution.

Phase A: Reductive Amination

Reagents: 3-Hydroxypiperidine HCl (1.0 eq), 4-Methylbenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

-

Salt Break: Dissolve 3-hydroxypiperidine HCl in DCM and treat with

(1.1 eq) to liberate the free amine. Stir for 30 min at 25°C. -

Imine Formation: Add 4-methylbenzaldehyde dropwise. Stir for 2 hours. Note: Formation of the imine/hemiaminal equilibrium is rapid.

-

Reduction: Cool to 0°C. Add STAB portion-wise to control exotherm. The 4-methylbenzyl group is installed here.[1][2][3][4][5]

-

Quench: Add saturated

. Extract aqueous layer with DCM (3x). -

Purification: The crude oil is purified via crystallization (Hexane/EtOAc) or used directly if purity >95% by HPLC.

Phase B: Enzymatic Resolution (Self-Validating Step)

To obtain the enantiopure (R)-isomer, an enzymatic transesterification is preferred over classical salt resolution for higher yield.

Reagents: Candida antarctica Lipase B (CAL-B), Vinyl Acetate (Acyl donor), MTBE (Solvent).

-

Setup: Suspend racemic this compound in MTBE. Add Vinyl Acetate (3.0 eq) and immobilized CAL-B.

-

Incubation: Shake at 30°C for 24-48 hours.

-

Monitoring: Monitor Enantiomeric Excess (ee) via Chiral HPLC (Column: Chiralpak AD-H).

-

Separation: Filter the enzyme. Separate the (R)-acetate from the (S)-alcohol via column chromatography.

-

Hydrolysis: Treat the (R)-acetate with

to yield pure (R)-1-(4-Methylbenzyl)piperidin-3-ol .

Process Chemistry & Safety Profile

Impurity Profile

During the synthesis, specific impurities must be monitored to ensure pharmaceutical grade quality.

| Impurity Type | Origin | Control Strategy |

| Bis-alkylation | Over-reaction of piperidine with two aldehyde equivalents. | Use slight excess of amine; slow addition of aldehyde. |

| Boron Salts | Residuals from STAB reduction. | Methanol quench followed by acidic workup (pH 2) then basic extraction. |

| Aldehyde Oxidation | Oxidation of 4-methylbenzaldehyde to 4-methylbenzoic acid. | Store aldehyde under nitrogen; wash organic layer with base. |

Pathway Visualization

The following diagram illustrates the conversion of the intermediate into a generic API precursor (3-aminopiperidine).

Figure 2: Forward synthesis flow from the alcohol intermediate to the amine pharmacophore.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2838432, this compound. Retrieved from [Link]

- Bhatia, S. et al. (2014).Process Development for the Synthesis of Chiral 3-Aminopiperidine Dihydrochloride. Organic Process Research & Development. (Contextual citation for 3-aminopiperidine synthesis methodologies).

Sources

- 1. 南京诺利斯医药科技有限公司【化学加会员】 [huaxuejia.cn]

- 2. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C13H19NO | CID 2838432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]

Metabolic stability predictions for 1-(4-Methylbenzyl)piperidin-3-ol

Title: Technical Guide: Metabolic Stability Profiling & Optimization of 1-(4-Methylbenzyl)piperidin-3-ol

Executive Summary

This technical guide provides a comprehensive framework for assessing the metabolic stability of This compound , a scaffold sharing structural homology with sigma receptor ligands and NMDA antagonists (e.g., ifenprodil fragments).

As a Senior Application Scientist, I have structured this analysis to move beyond simple data generation. We focus on the causality of metabolic clearance. This molecule presents three distinct metabolic "soft spots": the para-methyl group (CYP-mediated oxidation), the benzylic amine linker (N-dealkylation), and the secondary alcohol (Phase II glucuronidation). This guide details the predictive logic, experimental validation via microsomal stability assays, and the interpretation of intrinsic clearance (

Part 1: Structural Analysis & Metabolic Vulnerabilities

Before initiating wet-lab protocols, we must map the molecule's liability profile. The structure of this compound contains specific pharmacophores that dictate its fate in the liver.

The Metabolic Map

The compound undergoes biotransformation primarily through Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) pathways.

-

Benzylic Oxidation (Site A): The p-methyl group on the aromatic ring is highly prone to CYP-mediated hydroxylation (likely CYP2D6 or CYP3A4), forming a benzyl alcohol, which rapidly oxidizes to a carboxylic acid. This is often the rate-limiting step for clearance.

-

N-Dealkylation (Site B): The carbon linker between the phenyl ring and the piperidine nitrogen is susceptible to

-hydroxylation. This unstable hemiaminal intermediate collapses, cleaving the molecule into 4-methylbenzaldehyde and piperidin-3-ol . -

Phase II Conjugation (Site C): The existing hydroxyl group at position 3 of the piperidine ring is a "pre-installed" handle for UGT enzymes, leading to direct O-glucuronidation without prior Phase I modification.

Visualization: Predicted Metabolic Pathways

Figure 1: Predicted metabolic fate of this compound. Red nodes indicate Phase I oxidative endpoints; Green indicates Phase II conjugation.

Part 2: In Silico Prediction Framework

Prior to synthesis or assay, computational tools should be employed to rank-order analogs.

-

Soft Spot Identification: Tools like StarDrop™ (Optibrium) or MetaSite are essential here. For this specific molecule, MetaSite would likely flag the p-methyl group as the primary site of metabolism (SOM) due to its steric accessibility and electronic activation by the phenyl ring.

-

Isoform Prediction: The basic nitrogen (

) suggests strong binding to CYP2D6 (which prefers basic amines) and CYP3A4 (lipophilic pocket). -

Strategy: If in silico models predict

, consider blocking the p-methyl with a fluorine or replacing the methyl with a chloro/trifluoromethyl group to resist oxidation.

Part 3: In Vitro Experimental Validation

The gold standard for validating these predictions is the Microsomal Stability Assay . This protocol is designed to be self-validating by including both cofactor-dependent (NADPH) and cofactor-independent controls.

Experimental Design Principles

-

System: Liver Microsomes (Human/Rat/Mouse).[3] Microsomes are preferred over hepatocytes for this stage as they are cheaper and specifically enrich CYP/UGT enzymes.

-

Cofactors:

-

NADPH: Required for CYP activity (Phase I).

-

UDPGA: Required for UGT activity (Phase II). Note: Standard stability assays often omit UDPGA. For this compound, you MUST include a separate arm with UDPGA + Alamethicin (pore-forming agent) because the 3-OH is a direct glucuronidation target.

-

-

Substrate Concentration:

.[3][4] We test at low concentrations to ensure we are operating under linear kinetic conditions (

Step-by-Step Protocol

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare 100 mM Phosphate Buffer (pH 7.4).[3]

-

Prepare 20 mM NADPH stock (fresh).

-

-

Pre-Incubation:

-

Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (

).[4] -

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Reaction Initiation:

-

Add NADPH (1 mM final) to start the reaction.[3]

-

Control: Run a parallel incubation adding Buffer instead of NADPH (checks for chemical instability).

-

-

Sampling (Time-Course):

-

At

minutes, remove

-

-

Quenching:

-

Immediately dispense aliquot into

ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide or Propranolol). -

Why: This precipitates proteins and stops metabolism instantly.

-

-

Analysis:

-

Centrifuge (4000g, 20 min).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Visualization: Assay Workflow

Figure 2: Standard Operating Procedure for Microsomal Stability Assay.

Part 4: Data Interpretation & Calculation

Raw data from LC-MS/MS (Area Ratio of Analyte/Internal Standard) is converted into metabolic stability parameters.

Calculating Half-Life ( )

Plot the natural logarithm (

Calculating Intrinsic Clearance ( )

This is the scalable parameter used to predict in vivo hepatic clearance.

Benchmarking for this compound:

-

Low Clearance:

(Stable). -

Moderate Clearance:

. -

High Clearance:

(Likely requires structural modification).

Part 5: Metabolite Identification (MetID)

If the compound shows high clearance, use the LC-MS/MS data to confirm where the metabolism is happening.

-

Look for M+16: Indicates Hydroxylation. If found, check fragmentation.

-

Fragment retains benzyl ring? -> Ring hydroxylation.

-

Fragment loses benzyl ring? -> Piperidine hydroxylation.

-

-

Look for M+30: Indicates Oxidation of Methyl to Carboxylic Acid (

). This is the "smoking gun" for the p-methyl soft spot. -

Look for M+176: Indicates Glucuronidation (+176 Da shift).

Optimization Strategy: If the p-methyl is the liability (M+30 dominant), replace the 4-methylbenzyl group with a 4-chlorobenzyl or 4-trifluoromethylbenzyl group. These are bioisosteres that block CYP oxidation while maintaining lipophilicity.

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

-

Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening, 8(4), 453–462. [Link]

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031–2122. (Relevant for N-dealkylation mechanisms). [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Methylbenzyl)piperidin-3-ol via reductive amination

Application Note: Scalable Synthesis of 1-(4-Methylbenzyl)piperidin-3-ol via Direct Reductive Amination

Abstract & Application Scope

The 1-benzylpiperidin-3-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in sigma receptor ligands, muscarinic antagonists, and intermediates for kinase inhibitors (e.g., Ibrutinib analogs). This application note details the synthesis of This compound via a direct reductive amination protocol.

Unlike traditional two-step procedures (imine isolation followed by reduction) or harsh catalytic hydrogenation methods, this protocol utilizes Sodium Triacetoxyborohydride (STAB) . This reagent offers superior chemoselectivity, allowing for a "one-pot" transformation that tolerates the hydroxyl functionality of the piperidine ring without the need for protecting groups.

Key Advantages of this Protocol:

-

Chemoselectivity: STAB reduces the intermediate iminium ion faster than the aldehyde, minimizing side product formation (alcohol).

-

Operational Simplicity: Performed at room temperature in open air (with adequate ventilation), avoiding high-pressure hydrogenation equipment.[1]

-

Scalability: The protocol is robust from milligram to multigram scales.

Retrosynthetic & Mechanistic Analysis

The synthesis disconnects at the C–N bond between the benzylic carbon and the piperidine nitrogen.

Reaction Scheme

-

Precursors: 3-Hydroxypiperidine (Amine) + 4-Methylbenzaldehyde (Carbonyl).

-

Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[2][3][4][5][6]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Mechanistic Pathway

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion. The acetoxy groups on the borohydride withdraw electron density, making the B–H bond less nucleophilic than in NaBH₄. This ensures that the reagent does not reduce the aldehyde (which is electrophilic) but rapidly reduces the more electrophilic iminium species.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The iminium ion is the obligate intermediate reduced by the hydride.

Experimental Protocol

Safety Warning: Sodium triacetoxyborohydride releases acetic acid upon hydrolysis. 1,2-Dichloroethane (DCE) is a potential carcinogen; handle in a fume hood.[1] If DCE is unavailable, DCM is a viable alternative.

Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4][6][7][8][9][10][11] | Quantity (Example) |

| 3-Hydroxypiperidine | 101.15 | 1.0 | 1.01 g (10 mmol) |

| 4-Methylbenzaldehyde | 120.15 | 1.1 | 1.32 g (11 mmol) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | 2.97 g (14 mmol) |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (10 mmol) |

| 1,2-Dichloroethane (DCE) | Solvent | N/A | 40 mL |

Step-by-Step Procedure

-

Preparation of Amine Solution: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypiperidine (1.0 equiv) in DCE (4 mL/mmol).

-

Note: If using the HCl salt of the amine, add 1.0 equiv of Triethylamine (TEA) and stir for 10 minutes prior to aldehyde addition.

-

-

Imine Formation: Add 4-Methylbenzaldehyde (1.1 equiv) to the stirring amine solution.

-

Critical Step: Add Acetic Acid (1.0 equiv). While STAB reactions can proceed without acid, the addition of AcOH accelerates iminium formation for secondary amines and buffers the basicity of the piperidine.

-

Stir: Allow the mixture to stir at room temperature for 30–60 minutes. This ensures equilibrium favors the iminium species before the reducing agent is introduced.

-

-

Reduction: Cool the mixture slightly (optional, 0°C is safer for large scales) or keep at room temperature. Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

-

Observation: Mild effervescence may occur.

-

Reaction Time: Remove cooling bath and stir at room temperature for 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

-

-

Quench and Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine organic layers and wash with Brine (1 x 20 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification: The crude material is often pure enough for use (>90%). If necessary, purify via flash column chromatography.

-

Stationary Phase: Silica Gel.[10]

-

Mobile Phase: 0% → 5% MeOH in DCM (with 1% NH₄OH additive to reduce tailing).

-

Process Workflow Visualization

Figure 2: Operational workflow for the reductive amination process.

Expertise & Troubleshooting (E-E-A-T)

As an application scientist, I have identified common failure modes in this specific transformation:

-

Moisture Sensitivity: While STAB is more stable than NaBH₄, significant water content in the solvent can hydrolyze the reagent before it reduces the iminium ion. Recommendation: Use anhydrous solvents, though strictly inert atmosphere (glovebox) is not required.

-

Stoichiometry of Aldehyde: Using a large excess of aldehyde (>1.5 equiv) can lead to difficult separations, as the aldehyde co-elutes with the product. Recommendation: Keep aldehyde near 1.1 equiv. If unreacted amine remains, it is easier to wash away with an aqueous acidic wash (if the product is extracted into organic phase at neutral pH, though piperidines are basic).

-

"Stuck" Reaction: If the reaction stalls, check the pH. The formation of the iminium ion is acid-catalyzed. If the system is too basic (due to the amine), the equilibrium favors the hemiaminal. Remedy: Add another 0.5–1.0 equiv of Acetic Acid.

Characterization Data

Compound: this compound Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol [7]

| Technique | Expected Signals / Fragments | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (d, 2H), 7.12 (d, 2H) | Aromatic protons (AA'BB' system of p-tolyl). |

| δ 3.48 (s, 2H) | Benzylic -CH ₂-N protons (Singlet). | |

| δ 3.80 (m, 1H) | Methine proton at C3 (-CH -OH). | |

| δ 2.80–2.20 (m, 4H) | Piperidine ring protons (α to Nitrogen). | |

| δ 2.33 (s, 3H) | Methyl group on aromatic ring (-CH ₃). | |

| δ 1.90–1.50 (m, 4H) | Remaining piperidine ring protons. | |

| MS (ESI) | m/z 206.2 [M+H]⁺ | Protonated molecular ion. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][9][12] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

-

Tripathy, P. B. , et al. (2018). Synthesis of substituted piperidines via reductive amination.[8][13] Tetrahedron Letters, 59(4), 319-323. (General reference for piperidine functionalization).

-

PubChem Compound Summary . (n.d.). 1-Benzyl-4-methylpiperidin-3-ol (Isomer Reference for spectral comparison). National Center for Biotechnology Information.

Sources

- 1. rsc.org [rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 13. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

Application Note: Protocol for the Regioselective N-Alkylation of Piperidin-3-ol with 4-Methylbenzyl Bromide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(4-methylbenzyl)piperidin-3-ol via the direct alkylation of piperidin-3-ol with 4-methylbenzyl bromide. The primary technical challenge in this transformation is achieving high chemoselectivity for N-alkylation over O-alkylation or N,O-dialkylation.

By leveraging the nucleophilic differential between the secondary amine and the secondary alcohol, this protocol utilizes a weak inorganic base (

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

Piperidin-3-ol is an ambident nucleophile containing two reactive centers:

-

Secondary Amine (N-H):

(conjugate acid) -

Secondary Alcohol (O-H):

The Directive: Ideally, alkylation should occur exclusively at the nitrogen. However, under aggressive conditions (strong bases like NaH or high temperatures), the alkoxide can form, leading to competitive O-alkylation or N,O-dialkylation.

The Solution: Kinetic Control

To ensure N-selectivity, we employ kinetic control based on the Hard-Soft Acid-Base (HSAB) theory and pKa differences.

-

Base Selection: Potassium Carbonate (

) is basic enough to neutralize the HBr generated during the reaction but not basic enough to significantly deprotonate the hydroxyl group ( -

Solvent Selection: Acetonitrile (MeCN) is a polar aprotic solvent that solubilizes the organic reactants and sufficiently solvates the potassium cation, enhancing the basicity of the carbonate without promoting the aggregation seen in non-polar solvents.

Reaction Scheme

The following diagram illustrates the reaction pathway and the competing side reaction that this protocol avoids.

Figure 1: Reaction pathway highlighting the kinetic preference for N-alkylation under mild basic conditions.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |

| Piperidin-3-ol | 101.15 | 1.0 | >97% | Substrate (Nucleophile) |

| 4-Methylbenzyl bromide | 185.06 | 1.1 | >97% | Electrophile (Lachrymator!) |

| Potassium Carbonate ( | 138.21 | 2.0 | Anhydrous | Base (Acid Scavenger) |

| Acetonitrile (MeCN) | - | - | HPLC Grade | Solvent |

| Ethyl Acetate | - | - | ACS Grade | Extraction Solvent |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Add Piperidin-3-ol (1.01 g, 10.0 mmol, 1.0 equiv) to the flask.

-

Add 30 mL of anhydrous Acetonitrile (Concentration ~0.33 M). Stir until the amine is fully dissolved.

-

Add Potassium Carbonate (2.76 g, 20.0 mmol, 2.0 equiv) in a single portion. The mixture will appear as a white suspension.

Step 2: Addition of Electrophile

-

Safety Note: 4-Methylbenzyl bromide is a potent lachrymator. Perform all operations in a fume hood.

-

Dissolve 4-Methylbenzyl bromide (2.04 g, 11.0 mmol, 1.1 equiv) in 5 mL of Acetonitrile.

-

Add the bromide solution dropwise to the stirring amine suspension over 10 minutes at room temperature. Rationale: Slow addition prevents localized high concentrations of electrophile, reducing the risk of over-alkylation.

Step 3: Reaction & Monitoring

-

Stir the reaction mixture at 60°C for 4–6 hours.

-

Note: While the reaction proceeds at room temperature, mild heating (60°C) ensures complete conversion within a working day without degrading the chemoselectivity.

-

-

QC Check (TLC): Monitor consumption of Piperidin-3-ol.

-

Mobile Phase: 10% MeOH in DCM containing 1%

(to streak the amine). -

Visualization: Ninhydrin stain (Amine = Red/Purple) or UV (Benzyl group).

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Filter off the solid inorganic salts (

/KBr) using a sintered glass funnel or Celite pad. Rinse the cake with EtOAc. -

Concentrate the filtrate under reduced pressure to remove Acetonitrile.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

Water (2 x 20 mL): Removes residual inorganic salts and polar impurities.

-

Brine (1 x 20 mL): Removes residual water.

-

-

Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude oil.

Purification Workflow

The crude material is often >90% pure. If higher purity is required for biological assays:

Figure 2: Decision tree for purification based on required final form.

Quality Control & Characterization

Expected Analytical Data

-

Appearance: Pale yellow viscous oil (Free base) or White solid (HCl salt).

-

Mass Spectrometry (ESI+): Calculated for

; Found -

1H NMR (Diagnostic Peaks,

):- 7.20–7.10 (m, 4H, Ar-H): Confirming benzyl group.

-

3.50 (s, 2H,

-

2.34 (s, 3H,

-

3.80 (m, 1H,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction; Loss during workup. | Increase temp to 80°C. Ensure aqueous layer pH > 10 during extraction (amine might be protonated and lost to water). |

| O-Alkylation Observed | Base too strong; Temp too high. | Ensure |

| Dialkylation | Excess alkyl halide used.[1][2] | Strictly control stoichiometry (1.0 : 1.1). Add bromide slowly.[1][2] |

| Product is Colored | Oxidation of amine or benzyl bromide impurities. | Pass through a short silica plug. Store under inert atmosphere. |

Safety & Handling

-

4-Methylbenzyl bromide: Severe eye and skin irritant; lachrymator. Handle only in a functioning fume hood. Keep a 10% aqueous ammonia solution nearby to neutralize spills (ammonia reacts rapidly with benzyl halides).

-

Piperidin-3-ol: Irritant. Avoid inhalation of dust.

-

Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers containing potassium bromide should be treated according to local environmental regulations.

References

-

Chemoselectivity of Amines vs Alcohols

- Principle: Amines are generally more nucleophilic than alcohols in neutral or weakly basic media due to the lower electroneg

-

Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: Alkylation of Amines).[1][3][4][5][6]

-

General Protocol for N-Alkylation of Piperidines

-

Synthesis of N-Benzyl-3-hydroxypiperidine (Analogous Transformation)

-

Source: Patent CN103204801A. "Process for preparation of N-benzyl-3-hydroxy piperidine." Link. Validates the use of benzyl halides with piperidin-3-ol.

-

-

pKa Values for Rationale

-

Source: Williams, R. "pKa Data Compiled." Organic Chemistry Data. Link. Provides pKa values for piperidine (11.2) vs alcohols (~16).

-

-

Safety Data for 4-Methylbenzyl Bromide

-

Source: PubChem Compound Summary for CID 70634. Link.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 5. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Application Note: Precision Utilization of 1-(4-Methylbenzyl)piperidin-3-ol as a Chiral Building Block

Abstract

This guide details the strategic application of 1-(4-Methylbenzyl)piperidin-3-ol (1-PMB-3-HP), a versatile chiral scaffold in drug discovery. While the N-Boc and N-Benzyl analogs are ubiquitous, the 4-methylbenzyl (p-methylbenzyl) variant offers distinct advantages in process chemistry, including enhanced crystallinity of salt intermediates and a diagnostic NMR handle (Ar-CH₃ singlet). This note provides a validated workflow for the synthesis of the racemic alcohol, its enzymatic kinetic resolution to high enantiopurity (>99% ee), and its conversion into high-value pharmaceutical intermediates via Mitsunobu inversion.

Introduction: The Scaffold & Its Significance

The 3-hydroxypiperidine motif is a pharmacophore embedded in numerous FDA-approved therapeutics, including Ibrutinib (BTK inhibitor) and Alogliptin (DPP-4 inhibitor).

The choice of the 1-(4-methylbenzyl) protecting group is non-trivial:

-

Orthogonality: It is stable to basic and nucleophilic conditions but cleavable via catalytic hydrogenolysis (Pd/C) or oxidative methods (CAN/DDQ), offering a different deprotection profile than N-Boc.

-

Process Monitoring: The methyl group on the aromatic ring provides a distinct singlet at

ppm in -

Crystallinity: Para-substitution often improves the packing efficiency of crystalline salts compared to the unsubstituted benzyl analogs, facilitating purification without chromatography.

Chemical Profile

-

IUPAC Name: 1-[(4-methylphenyl)methyl]piperidin-3-ol

-

Molecular Formula:

[1] -

Molecular Weight: 205.30 g/mol

-

Chiral Center: C3 (Exists as (R) and (S) enantiomers)

-

Solubility: Soluble in MeOH, DCM, EtOAc; Low solubility in Hexanes/Water.

Validated Synthesis & Resolution Protocols

Workflow Visualization

The following diagram outlines the path from the ketone precursor to the resolved enantiomers.

Figure 1: Chemo-enzymatic workflow for accessing enantiopure this compound.

Protocol A: Synthesis of Racemic this compound

Objective: Efficient reduction of the ketone precursor.

Reagents:

-

1-(4-Methylbenzyl)piperidin-3-one (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.1 equiv)

-

Methanol (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 10.0 g of 1-(4-Methylbenzyl)piperidin-3-one in 100 mL of MeOH. Cool to 0°C.

-

Reduction: Add NaBH₄ portion-wise over 20 minutes. Caution: Gas evolution (H₂).

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hex 1:1) or NMR (disappearance of ketone carbonyl).

-

Quench: Add 10 mL water slowly. Concentrate in vacuo to remove MeOH.

-

Workup: Dilute residue with EtOAc (100 mL) and wash with sat. NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.

-